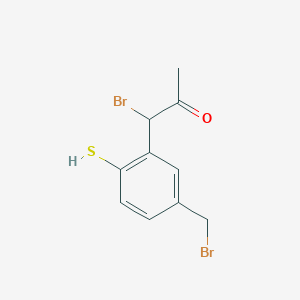
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features both bromine and sulfur atoms within its structure
Preparation Methods
The synthesis of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of a mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. Industrial production methods may involve more efficient and scalable processes, including continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.
Scientific Research Applications
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The mercapto group can form covalent bonds with metal ions and other electrophilic centers, making it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one include:
1-Bromopropane: A simpler brominated compound used as a solvent and in industrial applications.
2-Bromopropane: Another brominated compound with different reactivity and applications.
1-Bromo-2-methylpropane: Used in organic synthesis and as an intermediate in chemical production. The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H10Br2OS |
|---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[5-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3 |
InChI Key |
HRDJRBOWEXARLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


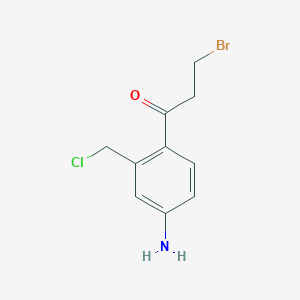
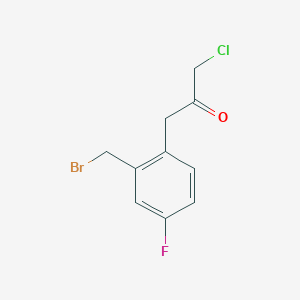
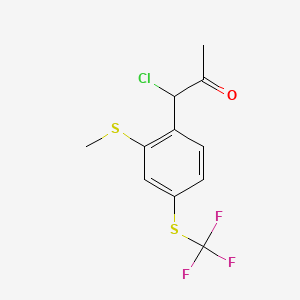
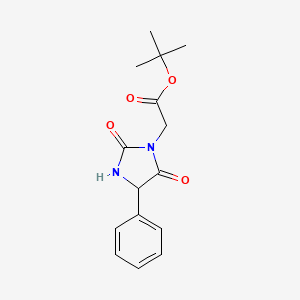
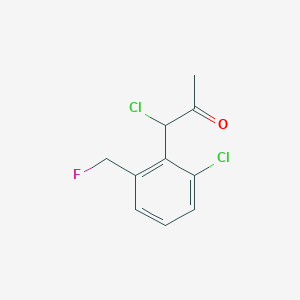
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
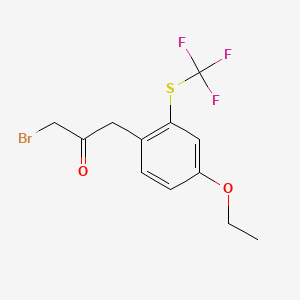


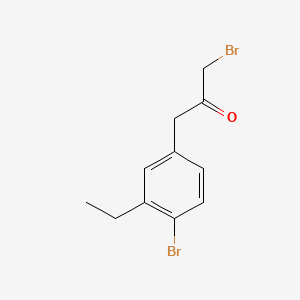
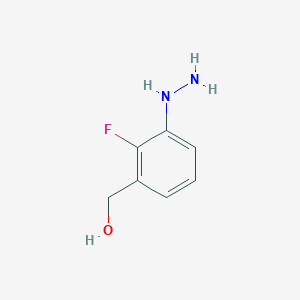
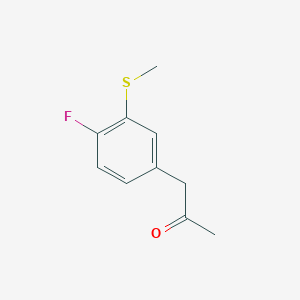
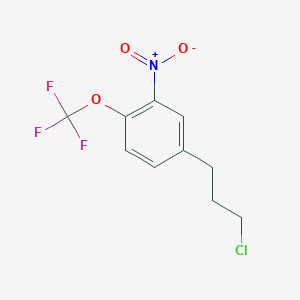
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
